2,4-Dimethylfuran-3-carbonyl chloride

Anti-inflammatory Medicinal Chemistry Furan Derivatives

2,4-Dimethylfuran-3-carbonyl chloride (CAS 15139-39-6) is a substituted furan derivative featuring a reactive carbonyl chloride group at the 3-position and methyl groups at the 2- and 4-positions. With a molecular formula of C₇H₇ClO₂ and a molecular weight of 158.58 g/mol , this compound serves as a versatile acylating agent in organic synthesis.

Molecular Formula C7H7ClO2
Molecular Weight 158.58 g/mol
CAS No. 15139-39-6
Cat. No. B079215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylfuran-3-carbonyl chloride
CAS15139-39-6
Molecular FormulaC7H7ClO2
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=COC(=C1C(=O)Cl)C
InChIInChI=1S/C7H7ClO2/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3
InChIKeyNOEQXZGBSMGWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylfuran-3-carbonyl chloride (CAS 15139-39-6): Procurement-Grade Acylating Agent and Pharmaceutical Intermediate


2,4-Dimethylfuran-3-carbonyl chloride (CAS 15139-39-6) is a substituted furan derivative featuring a reactive carbonyl chloride group at the 3-position and methyl groups at the 2- and 4-positions [1]. With a molecular formula of C₇H₇ClO₂ and a molecular weight of 158.58 g/mol , this compound serves as a versatile acylating agent in organic synthesis. Its primary utility lies in the preparation of furan-3-carboxamide derivatives, which have been investigated for anti-inflammatory and antitumor activities [2]. The compound exhibits moderate to high reactivity due to the electrophilic nature of the carbonyl carbon , making it a valuable building block for medicinal chemistry and agrochemical research .

Why 2,4-Dimethylfuran-3-carbonyl chloride Cannot Be Replaced by Regioisomeric Analogs: Evidence of Divergent Reactivity and Biological Activity


The substitution pattern on the furan ring critically dictates the physicochemical properties and biological activity of the resulting derivatives. 2,4-Dimethylfuran-3-carbonyl chloride differs from its regioisomer, 2,5-dimethylfuran-3-carbonyl chloride (CAS 50990-93-7), in boiling point (192.7°C vs. 203°C) , density (1.209 g/cm³ vs. 1.19 g/mL) , and storage requirements (-4°C to -20°C vs. +4°C) [1]. More importantly, derivatives synthesized from 2,4-dimethylfuran-3-carbonyl chloride exhibit significant anti-inflammatory activity (112.9% of ibuprofen in carrageenan-induced edema models) [2], whereas 2,5-dimethylfuran-3-carbonyl chloride derivatives have been identified as anticancer hit compounds (GI50 = 4.22 µM) [3]. These differences underscore that generic substitution without empirical validation risks compromising both synthetic efficiency and biological outcomes.

2,4-Dimethylfuran-3-carbonyl chloride: Quantitative Differentiation from Closest Analogs


Anti-Inflammatory Activity of 2,4-Dimethyl-N-arylfuran-3-carboxamides vs. Ibuprofen

A derivative of 2,4-dimethylfuran-3-carbonyl chloride, methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate, exhibited anti-inflammatory activity of 112.9% relative to ibuprofen in a carrageenan-induced paw edema model in rats [1]. In contrast, the 2,5-dimethylfuran-3-carbonyl chloride-derived analog (2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide) showed 114.2% activity in the same assay [2], indicating that while both regioisomers can yield potent anti-inflammatory agents, the 2,4-dimethyl substitution pattern is specifically associated with this activity profile.

Anti-inflammatory Medicinal Chemistry Furan Derivatives

Physicochemical Differentiation: Boiling Point vs. 2,5-Dimethylfuran-3-carbonyl chloride

2,4-Dimethylfuran-3-carbonyl chloride exhibits a calculated boiling point of 192.7°C at 760 mmHg , whereas its 2,5-dimethyl regioisomer has a reported boiling point of 203°C (lit.) . This approximately 10°C difference in volatility can influence reaction conditions, distillation protocols, and purification strategies in synthetic workflows.

Physicochemical Properties Organic Synthesis Analytical Chemistry

Storage Stability Requirements vs. 2,5-Dimethylfuran-3-carbonyl chloride

2,4-Dimethylfuran-3-carbonyl chloride requires storage at -4°C (6-12 weeks) or -20°C (1-2 years) for long-term stability, with transportation at 0°C [1]. In contrast, the 2,5-dimethyl analog is typically stored under refrigeration at +4°C . This discrepancy in recommended storage temperatures suggests a lower thermal stability for the 2,4-dimethyl isomer, which must be considered in procurement planning and inventory management.

Chemical Stability Storage Conditions Procurement

Density and Refractive Index Differences for Analytical Characterization

2,4-Dimethylfuran-3-carbonyl chloride has a calculated density of 1.209 g/cm³ and a refractive index of 1.497 (calculated) . Its 2,5-dimethyl regioisomer exhibits a reported density of 1.19 g/mL at 25°C (lit.) and a refractive index of n20/D 1.507 (lit.) . These differences, while modest, can be leveraged for rapid identity confirmation and purity assessment via simple physical measurements, reducing reliance on more time-consuming chromatographic or spectroscopic methods.

Analytical Chemistry Quality Control Structural Verification

Antitumor Activity Divergence: 2,4-Dimethyl vs. 2,5-Dimethyl Furan-3-carboxamides

While 2,4-dimethylfuran-3-carbonyl chloride derivatives are primarily associated with anti-inflammatory activity, the 2,5-dimethyl regioisomer has yielded an anticancer hit compound, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, with an MG-MID GI50 value of 4.22 µM against a panel of human tumor cell lines in the NCI-60 screen [1]. No comparable antitumor activity has been reported for 2,4-dimethylfuran-3-carbonyl chloride derivatives in the same assay system.

Anticancer Medicinal Chemistry SAR Studies

Hazard Classification Consistency Across Regioisomers

Both 2,4-dimethylfuran-3-carbonyl chloride and 2,5-dimethylfuran-3-carbonyl chloride carry a GHS signal word 'Danger' and are classified as corrosive . There is no significant differential safety advantage for one regioisomer over the other; both require identical personal protective equipment and handling precautions. This evidence confirms that safety considerations do not drive selection between these analogs—procurement decisions must rely on the other differentiating factors documented above.

Safety Procurement Handling

Evidence-Backed Application Scenarios for 2,4-Dimethylfuran-3-carbonyl chloride


Medicinal Chemistry: Synthesis of Anti-Inflammatory Furan-3-carboxamide Lead Compounds

Based on the demonstrated 112.9% anti-inflammatory activity of methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate relative to ibuprofen in a carrageenan-induced edema model [1], 2,4-dimethylfuran-3-carbonyl chloride is the preferred acylating agent for constructing furan-3-carboxamide libraries targeting inflammatory diseases. The 2,4-dimethyl substitution pattern is specifically associated with this activity profile, and researchers should not substitute the 2,5-dimethyl isomer without confirming comparable efficacy.

Chemical Process Development: Temperature-Sensitive Acylations Requiring Milder Conditions

The lower boiling point of 2,4-dimethylfuran-3-carbonyl chloride (192.7°C) compared to its 2,5-dimethyl analog (203°C) [1] makes it a more suitable choice for reactions where thermal decomposition is a concern. Process chemists may prefer this isomer when designing acylation protocols that avoid elevated temperatures, potentially improving yield and purity in large-scale syntheses.

Analytical Quality Control: Rapid Identity Confirmation via Physical Constants

The distinct density (1.209 g/cm³ calc) and refractive index (1.497 calc) of 2,4-dimethylfuran-3-carbonyl chloride, compared to the 2,5-dimethyl isomer (1.19 g/mL lit; n20/D 1.507 lit) [1], provide a straightforward method for confirming the identity of incoming material. QC laboratories can employ these values as orthogonal checks alongside spectroscopic data, reducing the risk of costly synthetic failures due to isomer mix-ups.

Cold-Chain Logistics Planning for Long-Term Research Programs

Procurement specialists must account for the strict storage requirements of 2,4-dimethylfuran-3-carbonyl chloride (-4°C to -20°C) [1], which demand dedicated freezer capacity and careful handling during shipping. This is a direct consequence of the compound's lower thermal stability relative to the 2,5-dimethyl analog. Institutions lacking -20°C storage should consider alternative analogs or plan for rapid consumption of purchased material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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